N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine , reflects its hierarchical structure:
- Core amine backbone : A primary amine (-NH₂) substituted at the nitrogen atom.
- 3-Chloro-4-methylphenyl group : A phenyl ring with a chlorine substituent at position 3 and a methyl group at position 4.
- 2-(4-Methylphenoxy)propyl group : A propyl chain linked to a 4-methylphenoxy group, forming an ether linkage.
The molecular formula C₁₇H₂₀ClNO and molecular weight 289.81 g/mol align with its structural composition.
Molecular Geometry and Conformational Analysis
The molecule’s geometry is influenced by steric and electronic interactions:
- Aromatic rings : The 3-chloro-4-methylphenyl and 4-methylphenoxy groups adopt planar conformations due to resonance stabilization.
- Propyl chain flexibility : The three-carbon chain between the phenoxy group and the amine allows rotational freedom, enabling gauche or trans conformations.
- Substituent effects : The chlorine atom (electron-withdrawing) and methyl groups (electron-donating) modulate electronic distribution, potentially favoring specific dihedral angles.
While direct conformational data for this compound is limited, studies on analogous phenoxypropylamine derivatives (e.g., NN-dimethyl-3-phenylpropylamine) reveal gauche–trans preferences in solution, influenced by solvent polarity and steric hindrance.
Crystallographic Data and X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a gold standard for resolving molecular geometry, but no published crystallographic data exists for this compound. However, methodological insights from related structures highlight:
- Key parameters : Bond lengths (C–Cl ≈ 1.77 Å, C–O ≈ 1.36 Å), bond angles (aromatic C–C ≈ 120°), and torsion angles.
- Packaging effects : Potential π–π stacking between aromatic rings or hydrogen bonding involving the amine group.
For example, palladium complexes with 3-phenylpropylamine ligands exhibit trans-geometric arrangements in SC-XRD studies, suggesting similar coordination tendencies in amine-containing systems.
Comparative Structural Analysis with Related Phenoxypropylamine Derivatives
A comparative analysis of structural features among phenoxypropylamine analogs reveals key differences (Table 1).
Properties
IUPAC Name |
3-chloro-4-methyl-N-[2-(4-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-4-8-16(9-5-12)20-14(3)11-19-15-7-6-13(2)17(18)10-15/h4-10,14,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUJFHOZYPAHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC2=CC(=C(C=C2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine, also known by its CAS number 1040681-43-3, is a compound that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₇H₂₀ClNO
- Molecular Weight: 289.8 g/mol
- CAS Number: 1040681-43-3
- MDL Number: MFCD10687716
The compound features a chloro-substituted aromatic ring and a phenoxy group, which are significant for its biological interactions.
Research indicates that compounds with similar structural features often interact with various biological targets, including receptors and enzymes. The specific mechanism of action for this compound has not been extensively documented in the literature. However, studies on related compounds suggest potential interactions with dopamine receptors and other G protein-coupled receptors (GPCRs) .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds that share structural similarities with this compound. For instance, ML417, a related compound, has demonstrated significant neuroprotection against neurodegeneration induced by toxins in dopaminergic neurons . This suggests that this compound may also possess similar protective effects, warranting further investigation.
Research Findings and Case Studies
Case Study: Neuroprotection in Animal Models
In animal models, D3R-preferring agonists have been identified as potent neuroprotective agents against neurodegeneration induced by MPTP and 6-OHDA . This highlights the therapeutic potential of compounds like this compound in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for analogous compounds range from 79% to 82%, indicating robust synthetic protocols for aryloxypropylamines .
- Impact of Substituents : Electron-withdrawing groups (e.g., Cl) on the aryl ring may influence reactivity and binding properties, as seen in CRF1 receptor antagonists like SSR125543A ( ).
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- SSR125543A (a thiazol-2-amine derivative): Exhibits nanomolar affinity for corticotropin-releasing factor (CRF1) receptors (pKi = 8.73) with >1000-fold selectivity over CRF2α .
- N-Substituted Piperidine Carboxyamides (e.g., ): Demonstrated activity in pain modulation via mu-opioid/chemokine receptor interactions, with molecular weights ~626 Da .
Physicochemical Data
- Molecular Weight: The target compound’s molecular weight is estimated at ~330 Da (based on formula C₁₈H₂₁ClNO), comparable to SSR125543A (MW = 499.4 Da) .
- Lipophilicity : The chloro and methyl groups likely enhance lipophilicity, improving blood-brain barrier penetration, as observed in CRF1 antagonists .
Reaction Pathways and Functional Group Variations
- Synthesis of N-(2-Chloro-3-aryloxypropyl)amines: Example (6d): Reaction of bromo-phenoxypropylamines with tetraethylammonium chloride in acetonitrile under reflux yields chloro derivatives . Impact of Halogen Exchange: Iodo-to-chloro substitutions (e.g., 7c → 6d) preserve the aryloxypropyl backbone while altering electronic properties .
Preparation Methods
Synthesis of Substituted Phenyl Amines
One common approach starts with the preparation of substituted phenyl amines such as N-benzyl-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine derivatives. These intermediates are typically synthesized via Mannich-type reactions combining acetophenone derivatives, formaldehyde, and substituted amines in acidic solvents (e.g., hydrochloric acid or sulfuric acid) and alcohol/water solvent mixtures. The reaction conditions favor formation of amino ketones, which are subsequently reduced to hydroxy amines using reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or diborane in solvents such as tetrahydrofuran, methanol, or ethanol. Reaction temperatures range from 0 to 50 °C, with reaction times between 2 to 24 hours to optimize yield and purity.
Nucleophilic Aromatic Substitution (SNAr) for Phenoxy Group Introduction
The introduction of the 4-methylphenoxy group onto the propylamine backbone is achieved via nucleophilic aromatic substitution. This involves reacting the hydroxy-substituted amine intermediates with aryl halides such as 2-fluorotoluene or substituted chloronitrobenzenes under basic conditions. Due to the relatively low reactivity of some aryl halides (e.g., 2-fluorotoluene), reaction conditions require elevated temperatures, extended reaction times, and strong bases to generate the anion of the hydroxy intermediate for effective substitution.
For example, potassium carbonate or potassium hydroxide in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) at 20–40 °C for 14–32 hours effectively promote the substitution reaction, yielding the corresponding aryl ether with high purity (above 99%) and good yields (76–93%).
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mannich reaction | Acetophenone + paraformaldehyde + N-methylbenzylamine + acid catalyst | C1-C4 alcohols/water | RT to 50 | 2–24 | Not specified | Acid: HCl or H2SO4; solvent mixture enhances reaction |
| Reduction of amino ketone | LiAlH4, NaBH4, or diborane | THF, MeOH, EtOH, water | 0–50 | 2–24 | High | 0.5–1 eq sodium borohydride in water/methanol preferred |
| Nucleophilic aromatic substitution | Hydroxy amine + aryl halide + base (K2CO3 or KOH) | DMF, ACN | 20–40 | 14–32 | 76–93 | Strong base and aprotic solvent critical; reaction time long |
| Debenzylation (if applicable) | Alkyl or aryl chloroformate | Toluene or similar | Not specified | Not specified | Not specified | Produces carbamate intermediate for further hydrolysis |
| Hydrolysis and salt formation | Alkali metal hydroxide + HCl | DMSO or similar | Not specified | Not specified | Not specified | Conversion to hydrochloride salt of final amine |
Purification and Isolation
The final amine compound is typically isolated as a hydrochloride salt to improve stability and facilitate purification. Techniques such as crystallization, filtration, and washing with water are employed to achieve high purity (>99.5% by HPLC). The use of chiral acids for resolution and crystallization can be applied if enantiomeric purity is required, although this is more relevant for chiral analogs.
Research Findings and Optimization Insights
Base and Solvent Choice: Potassium carbonate and potassium hydroxide in DMF or ACN provide the best balance between reactivity and yield for nucleophilic aromatic substitution steps.
Temperature and Time: Mild heating (20–40 °C) over extended periods (14–32 hours) is necessary due to the moderate reactivity of aryl halides involved.
Reduction Conditions: Sodium borohydride in mixed water/methanol solvents provides efficient reduction of amino ketones with good control over reaction time and temperature.
Debenzylation and Carbamate Formation: Use of alkyl or aryl chloroformates allows for selective debenzylation, forming carbamate intermediates that can be hydrolyzed to yield the target amine base, which is then converted to hydrochloride salt.
Yield Ranges: Overall yields for intermediate steps range from 60% to over 90%, depending on reaction conditions and purification methods.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amino ketone formation | Acetophenone + paraformaldehyde + amine + acid | Mannich reaction to form amino ketone intermediate |
| Reduction to hydroxy amine | NaBH4 or LiAlH4 in mixed solvents | Conversion to hydroxy amine intermediate |
| Nucleophilic aromatic substitution | Hydroxy amine + aryl halide + K2CO3 or KOH in DMF | Formation of aryl ether (phenoxy group introduced) |
| Debenzylation via chloroformate | Alkyl/aryl chloroformate in toluene | Carbamate intermediate formation |
| Hydrolysis and salt formation | Alkali hydroxide + HCl | Final amine base and hydrochloride salt formation |
This detailed synthesis approach, supported by patent literature and experimental data, provides a robust framework for preparing N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine with high purity and yield. Optimization of reaction conditions such as solvent, base, temperature, and reaction time is critical to achieving efficient synthesis.
Q & A
Q. What are the primary synthetic routes for N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine, and how are yields optimized?
The compound is synthesized via multi-step reactions, often involving nucleophilic substitution and amide coupling. For example, a similar derivative (MCC14) was synthesized by reacting intermediates with commercially available methylamine, achieving yields >90% through controlled stoichiometry and purification via column chromatography . Optimization includes monitoring reaction progress with thin-layer chromatography (TLC) and adjusting temperature/pH to minimize side products.
Q. Which analytical techniques are critical for validating the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For instance, high-resolution MS (HRMS) confirmed molecular ions at m/z 625.4160 (M-1) in negative mode and 627.3378 (M+1) in positive mode, matching the theoretical formula. H and C NMR resolved aromatic protons and methyl groups, while purity was assessed via HPLC with UV detection .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
Solubility is tested in polar (e.g., DMSO) and non-polar solvents (e.g., toluene) using dynamic light scattering. Stability studies involve incubating the compound in buffers (pH 4–9) and analyzing degradation products via LC-MS. For example, analogs showed stability in DMSO for >6 months at -20°C .
Advanced Research Questions
Q. How can researchers design structural analogs to improve target binding affinity or reduce off-target effects?
Structure-activity relationship (SAR) studies guide modifications. For example, substituting the phenoxy group with electron-withdrawing groups (e.g., trifluoromethyl) enhances receptor affinity, while altering the propyl linker length impacts membrane permeability. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like opioid or chemokine receptors .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability). Solutions include:
- Metabolic profiling : Incubate with liver microsomes to identify vulnerable sites (e.g., methyl groups prone to oxidation) .
- Prodrug design : Introduce ester moieties to enhance bioavailability, as seen in CRF receptor antagonists .
- Formulation optimization : Use liposomal encapsulation to improve half-life, as demonstrated in analogs with prolonged plasma retention .
Q. How are mechanistic studies conducted to elucidate the compound’s mode of action?
- Cellular assays : Measure cAMP inhibition (e.g., in Y79 retinoblastoma cells) or calcium flux to confirm receptor modulation .
- Protein binding : Use surface plasmon resonance (SPR) to quantify interactions with targets like the μ-opioid receptor .
- Gene knockdown : siRNA silencing of putative targets (e.g., chemokine receptors) validates pathway involvement .
Q. What methods are used to assess the compound’s potential for toxicity or off-target effects?
- High-throughput screening : Test against panels of kinases, GPCRs, and ion channels (e.g., Eurofins PanLabs®) .
- Genotoxicity assays : Ames test for mutagenicity and Comet assay for DNA damage .
- Cardiotoxicity profiling : Use human stem cell-derived cardiomyocytes to monitor hERG channel inhibition .
Methodological Considerations
Q. How is crystallographic data (if available) utilized for structural refinement?
Single-crystal X-ray diffraction data are refined using SHELXL, which optimizes bond lengths/angles and validates stereochemistry. For example, SHELX’s robust algorithms handle twinned data and high-resolution structures, critical for resolving chloro-methyl positional disorder .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
